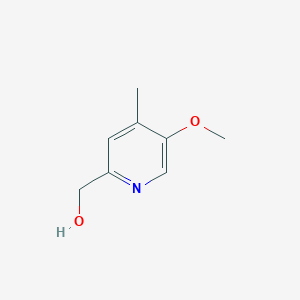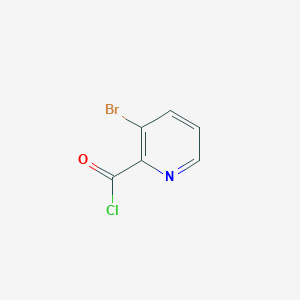![molecular formula C7H11ClO4 B8566733 1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate](/img/structure/B8566733.png)
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate can be synthesized through the reaction of isobutyric acid with acetic anhydride and phosgene. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined in precise ratios. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form isobutyric acid and acetic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are isobutyric acid and acetic acid.
Aplicaciones Científicas De Investigación
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the acetoxy group into molecules.
Biology: It is employed in the preparation of biologically active compounds and intermediates.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in substitution reactions, it targets nucleophilic sites on other molecules, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetoxy-2-methylpropionyl chloride: A closely related compound with similar reactivity and applications.
α-Acetoxyisobutyryl chloride: Another similar compound used in organic synthesis.
Uniqueness
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to introduce the acetoxy group into molecules makes it valuable in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H11ClO4 |
|---|---|
Peso molecular |
194.61 g/mol |
Nombre IUPAC |
1-carbonochloridoyloxyethyl 2-methylpropanoate |
InChI |
InChI=1S/C7H11ClO4/c1-4(2)6(9)11-5(3)12-7(8)10/h4-5H,1-3H3 |
Clave InChI |
BALIJYGAQGNGDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OC(C)OC(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Ethyl-1,7,10-trioxaspiro[4.6]undecan-2-yl)methanol](/img/structure/B8566665.png)


methyl}-1,3-thiazole](/img/structure/B8566687.png)




![Methyl 2-{[4-bromo-3-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B8566711.png)

![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-difluorobenzonitrile](/img/structure/B8566728.png)
![Diethyl [(3-aminopropane-1-sulfonyl)amino]propanedioate](/img/structure/B8566731.png)
